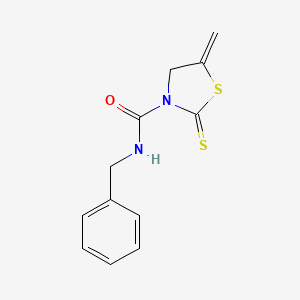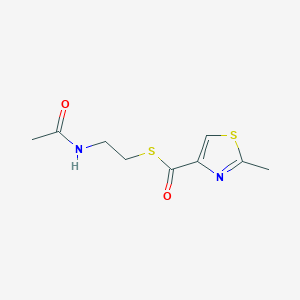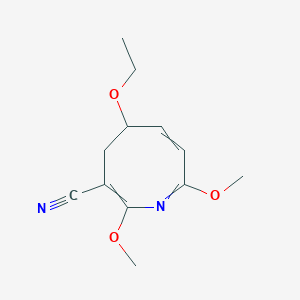
3-(2-Aminobenzamido)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminobenzamido)-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the benzamide moiety, which is further linked to the alanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminobenzamido)-L-alanine typically involves the condensation of 2-aminobenzoic acid with L-alanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Aminobenzamido)-L-alanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the benzamide moiety.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(2-Aminobenzamido)-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminobenzamido)-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
2-Aminobenzamide: Shares the benzamide moiety but lacks the alanine backbone.
L-Alanine: A simple amino acid without the benzamide group.
N-Acetyl-L-alanine: Contains an acetyl group instead of the benzamide moiety.
Uniqueness: 3-(2-Aminobenzamido)-L-alanine is unique due to the combination of the benzamide and alanine structures, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications that are not possible with simpler analogs.
Propiedades
Número CAS |
478015-51-9 |
|---|---|
Fórmula molecular |
C10H13N3O3 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[(2-aminobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H13N3O3/c11-7-4-2-1-3-6(7)9(14)13-5-8(12)10(15)16/h1-4,8H,5,11-12H2,(H,13,14)(H,15,16)/t8-/m0/s1 |
Clave InChI |
OZSNQMIQTHGXPJ-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NC[C@@H](C(=O)O)N)N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC(C(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


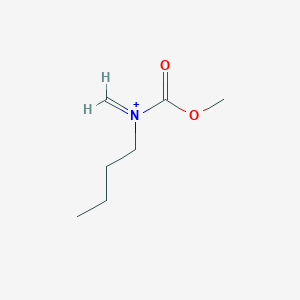

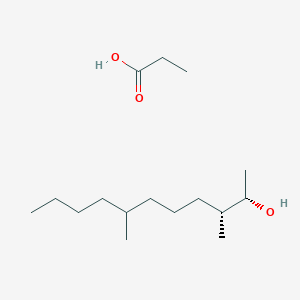
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)


![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)


![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
